2-Bromo-5-(fluorosulfonyl)benzoic acid
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Overview
Description
2-Bromo-5-(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H4BrFO4S and a molecular weight of 283.07 g/mol It is characterized by the presence of a bromine atom and a fluorosulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2,5-dihydroxybenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid . The resulting brominated intermediate is then reacted with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of 2-Bromo-5-(fluorosulfonyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(fluorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: Formation of substituted anilines, thiophenols, or alkoxybenzoic acids.
Reduction Reactions: Formation of sulfonyl derivatives.
Oxidation Reactions: Formation of oxidized benzoic acid derivatives.
Scientific Research Applications
2-Bromo-5-(fluorosulfonyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets. The bromine and fluorosulfonyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzoic acid: Similar in structure but lacks the fluorosulfonyl group.
2-Bromo-4-fluorobenzoic acid: Another similar compound with a different substitution pattern.
2-Bromo-3-fluorobenzoic acid: Similar compound with different substitution pattern, used in organic synthesis.
Uniqueness
2-Bromo-5-(fluorosulfonyl)benzoic acid is unique due to the presence of both bromine and fluorosulfonyl groups, which confer distinct chemical reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
2-bromo-5-fluorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNIUFYRZKHAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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